molecular formula C11H13BrCl2N2 B6222401 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride CAS No. 2758002-34-3

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride

Cat. No.: B6222401
CAS No.: 2758002-34-3
M. Wt: 324
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Description

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride typically involves the bromination of 2,4-dimethylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or chloroform. The amination step involves the use of ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-chloro-N,N-dimethylquinolin-2-amine
  • 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 4-hydroxyquinolin-2(1H)-one

Uniqueness

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amine groups in the quinoline ring enhances its reactivity and potential for diverse applications .

Properties

CAS No.

2758002-34-3

Molecular Formula

C11H13BrCl2N2

Molecular Weight

324

Purity

95

Origin of Product

United States

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